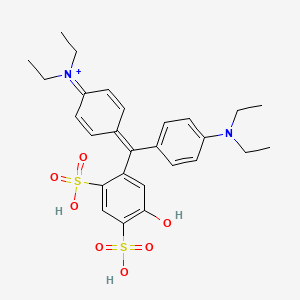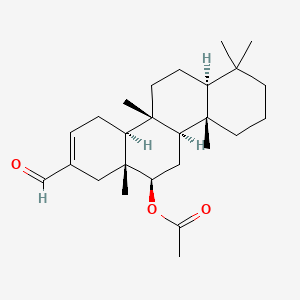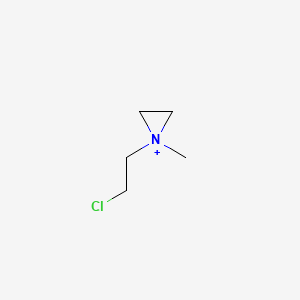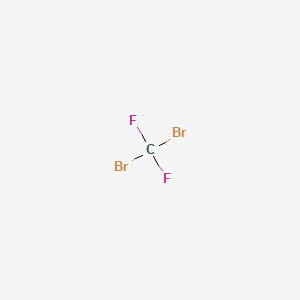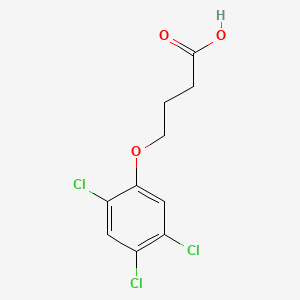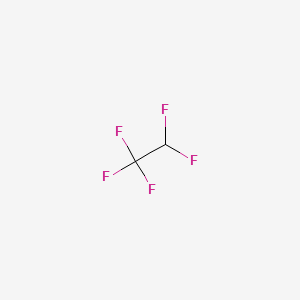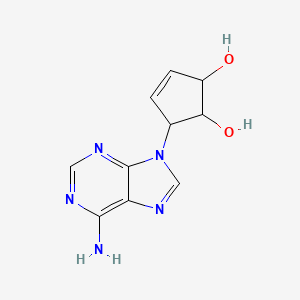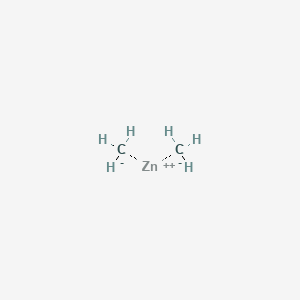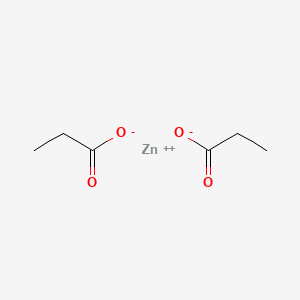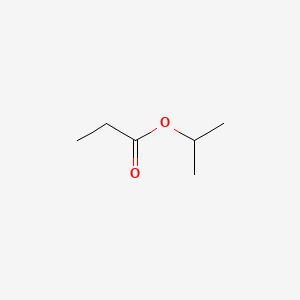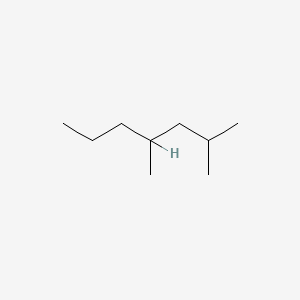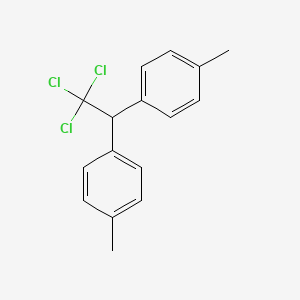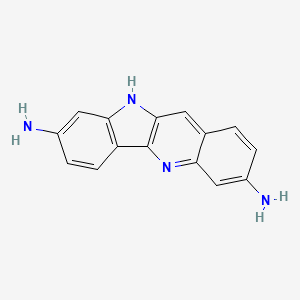
10H-Quindoline-3,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 10H-Quindoline-3,8-diamine and related compounds involves multi-step chemical processes that offer insights into the compound's formation and derivatization possibilities. A notable method reported involves the N-arylation of 3-aminoquinoline followed by oxidative cyclization using palladium(II) acetate, which highlights the compound's synthetic accessibility and the potential for selective N-alkylation to introduce various substituents at specific nitrogen atoms (Fan & Ablordeppey, 1997).
Molecular Structure Analysis
The molecular structure of 10H-Quindoline-3,8-diamine and its derivatives has been extensively studied using various analytical techniques, including NMR, UV-vis, fluorescence spectra, and single-crystal X-ray diffraction. These studies reveal the presence of intramolecular hydrogen bonding and provide insights into the excited-state intramolecular proton transfer (ESIPT) phenomena, which significantly influences the compound's photophysical properties (Chen et al., 2014).
Chemical Reactions and Properties
10H-Quindoline-3,8-diamine undergoes various chemical reactions, reflecting its reactive nature and the possibility of functional modification. The compound's reactivity towards N-alkylation, its interaction with different chemical reagents, and the formation of novel derivatives through reactions at the heterocyclic ring-carbon and nitrogen atoms are of particular interest. These reactions not only expand the compound's chemical diversity but also enhance its application potential in different scientific domains (Levine, Chu, & Bardos, 1977).
Physical Properties Analysis
The physical properties of 10H-Quindoline-3,8-diamine, including its crystal structure, optical and electrochemical properties, have been characterized to understand its behavior in various environments. Investigations into its crystal structure and hydrogen-bonding patterns contribute to the knowledge of its solid-state properties and the potential for supramolecular chemistry applications (Portilla et al., 2005).
Chemical Properties Analysis
The chemical properties of 10H-Quindoline-3,8-diamine, including its basicity and reactivity towards various substrates, highlight its potential as a versatile intermediate in organic synthesis. The compound's ability to undergo facile derivatization allows for the modification of its chemical properties, thus facilitating its use in a wide range of applications, from materials science to bioactive molecule development (Rowlands et al., 2020).
Applications De Recherche Scientifique
1. Synthesis and Derivatives
10H-Quindoline, also known as 10H-Indolo[3,2-b]quinoline, has undergone various synthesis methods. A more efficient synthesis involving N-arylation and oxidative cyclization was developed, along with a selective N-alkylation methodology (Fan & Ablordeppey, 1997). Additionally, derivatives of quindoline have been prepared by modifying the Pfitzinger quinoline reaction, showing promise as potential anticancer agents (Boahen & Mann, 2014).
2. Telomerase Inhibition
One derivative of 10H-Quindoline, the bis-dimethylaminoethyl derivative, has shown inhibitory activity against the telomerase enzyme. This activity is hypothesized to be due to the stabilization of a guanine-quadruplex complex (Caprio et al., 2000). Quindoline derivatives have also been found to interact with G-quadruplex structures, acting as potent telomerase inhibitors and inducing senescence and telomere shortening in cancer cells (Zhou et al., 2006).
3. Photophysical Studies
The photophysics of quindoline and its derivatives have been studied in various solutions, indicating that these compounds exist in different prototropic forms depending on the solvent's nature and polarity. They also exhibit two-photon stimulated emission (Mariz et al., 2017).
4. Chemical Synthesis and Reactions
Research on the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines, including quindoline, has provided new methods for the preparation of these compounds. These studies also explored various reactions at the heterocyclic ring-carbon and nitrogen atoms (Rádl et al., 2000); (Levine et al., 1977).
5. Photovoltaic Technology
Quindoline-based compounds have been utilized in the development of dye-sensitized solar cells (DSSCs). The electron-rich nature of these compounds and their unique non-planar conformation have been beneficial for light harvesting and electron injection in photovoltaic applications (Huang et al., 2016).
6. Catalysis
Studies have also been conducted on the hydrogen isotope exchange in 10,11-dihydrocinchonidine and quinoline catalyzed by platinum group metals. These investigations are relevant for understanding the adsorption and interaction of these molecules with metal surfaces, contributing to the field of catalysis (Bond & Wells, 1994).
Propriétés
IUPAC Name |
10H-indolo[3,2-b]quinoline-3,8-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJCEYHNPBHQOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327755 |
Source


|
| Record name | 10H-Quindoline-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Quindoline-3,8-diamine | |
CAS RN |
161622-27-1 |
Source


|
| Record name | 10H-Quindoline-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


